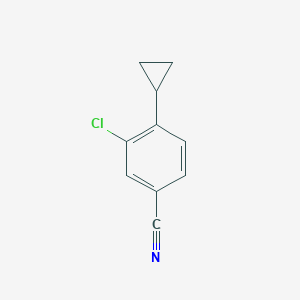
2-Bromo-1-(difluoromethoxy)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(difluoromethoxy)-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethoxy)-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethoxy)-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride in non-polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine or iodine atoms, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(difluoromethoxy)-3-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-3-iodobenzene involves its interaction with molecular targets through its halogen atoms and difluoromethoxy group. These interactions can influence the compound’s reactivity and binding affinity with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
- 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene
- 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
Uniqueness
2-Bromo-1-(difluoromethoxy)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens with the difluoromethoxy group makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H4BrF2IO |
|---|---|
Peso molecular |
348.91 g/mol |
Nombre IUPAC |
2-bromo-1-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C7H4BrF2IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
Clave InChI |
INWOSHZOOQVTLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)





![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)

![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)


